Amino(phenyl)methanesulfonic acid

Description

Properties

CAS No. |

2627-40-9 |

|---|---|

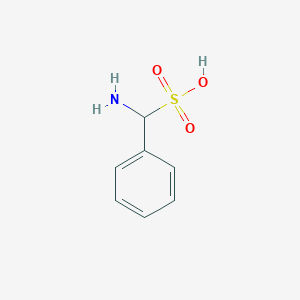

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

amino(phenyl)methanesulfonic acid |

InChI |

InChI=1S/C7H9NO3S/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H,9,10,11) |

InChI Key |

SFQYPJWMDCFIGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(phenyl)methanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}\text{SO}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Amino(phenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted this compound derivatives.

Scientific Research Applications

Amino(phenyl)methanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of amino(phenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfonic acid group can form strong hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonic Acid Derivatives

S-Phenyl Methanesulfonic Acid vs. Methanesulfonic Acid Phenyl Ester

These isomers differ in the bonding of the sulfonic acid group to the phenyl ring:

- S-Phenyl methanesulfonic acid (E = -1218.386188 a.u.) has a direct sulfur-phenyl bond, enhancing its acidity and reactivity in electrophilic substitution reactions .

- Methanesulfonic acid phenyl ester (E = -895.404972 a.u.) features an ester linkage, making it less acidic but more hydrolytically stable. This structural difference impacts their applications; the ester form is preferred in organic synthesis for its stability under basic conditions, while the sulfonic acid form is used in acidic catalysis .

Benzenesulfonic Acid Derivatives

- Benzenesulfonic acid, amino substituted phenylazo- (CAS 721.1643): This compound contains an azo (-N=N-) group instead of a sulfonamide, making it a diazo dye precursor. Its reactivity contrasts with amino(phenyl)methanesulfonic acid, as the azo group enables photochemical degradation but reduces thermal stability .

- Methanesulfonic acid (MSA): A simpler analog lacking the phenyl group. MSA (CH₃SO₃H) is a strong acid (pKa ~ -1.9) widely used in catalysis. However, this compound’s phenyl and sulfonamide groups confer higher solubility in polar solvents and enhanced binding to aromatic substrates in drug design .

Functional Comparison in Catalysis and Drug Formulation

Catalytic Activity

- However, this compound’s aromatic sulfonamide group may enhance substrate binding in niche catalytic systems .

- Esterification: Methanesulfonic acid phenyl ester is unreactive in esterification, while this compound’s sulfonamide group enables salt formation with amines, improving solubility in aqueous systems .

Environmental and Stability Profiles

- Atmospheric Degradation: Methanesulfonic acid (MSA) is a known oxidation product of dimethyl sulfide (DMS) in marine environments, whereas this compound’s aromatic structure confers resistance to atmospheric oxidation, increasing its persistence in industrial settings .

- Hydrolytic Stability: Methanesulfonic acid phenyl ester resists hydrolysis under neutral conditions, whereas this compound decomposes in strong acids (e.g., 6N HCl) due to sulfonamide cleavage .

Q & A

Q. What are the optimal hydrolysis conditions for analyzing amino acids in samples containing Amino(phenyl)methanesulfonic acid derivatives?

Hydrolysis of amino acids in complex matrices requires precise control of acid concentration, temperature, and duration. For derivatives such as tryptophan-containing compounds, 4 N methanesulfonic acid with 0.2% tryptamine at 115°C under vacuum for 22–72 hours is recommended to minimize degradation. Neutralization with 3.5 M NaOH ensures stability for subsequent analysis using automated amino acid analyzers (e.g., Beckman 6300) . Validation of hydrolysis efficiency should include recovery tests for sulfur-containing amino acids (e.g., methionine, cysteine) using performic acid oxidation to prevent oxidative losses .

Q. How can HPLC be utilized to quantify derivatives of this compound, and what validation parameters are critical?

Reverse-phase HPLC with UV detection is effective for quantifying derivatives like [(2-methoxyphenyl)amino]methanesulfonic acid. Key parameters include:

- Column selection : C18 columns with 5 µm particle size.

- Mobile phase : Gradient elution using acetonitrile and phosphate buffer (pH 2.5–3.0).

- Validation : Linearity (R² > 0.99), precision (RSD < 2%), accuracy (spike recovery 95–105%), and limit of detection (LOD < 0.1 µg/mL) via external standard calibration .

Q. What role does this compound play in atmospheric new particle formation (NPF)?

Methanesulfonic acid (MSA) derivatives participate in binary or ternary nucleation with amines (e.g., dimethylamine) and water. Quantum chemical calculations and molecular dynamics simulations reveal that MSA forms stable clusters via hydrogen bonding and ion-dipole interactions, enhancing nucleation rates. Experimental studies using flow reactors and mass spectrometry confirm MSA’s synergistic role with sulfuric acid in NPF under varying humidity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in methionine quantification when using acidic hydrolysis?

Thiol-containing amino acids like methionine and cysteine are prone to oxidative degradation during hydrolysis. To mitigate this:

- Add antioxidants : Methanesulfonic acid with 0.2% tryptamine stabilizes tryptophan and reduces methionine oxidation .

- Post-hydrolysis derivatization : Convert methionine to methionine sulfone using performic acid oxidation, followed by quantification via ion-exchange chromatography .

- Cross-validation : Compare results with non-destructive methods (e.g., NMR) to identify systematic biases.

Q. What methodologies are recommended for simultaneous extraction of methylmercury (MeHg) and amino acids in biological tissues?

Methanesulfonic acid (4 M) extraction enables concurrent recovery of MeHg and amino acids. Key steps include:

- Isotope dilution : Use species-specific isotopically labeled MeHg (e.g., MeHg-¹⁹⁸Hg) to correct for matrix effects.

- Derivatization : Ethylation with sodium tetraethylborate for GC-ICP-MS analysis of MeHg.

- Validation : Analyze certified reference materials (e.g., DOLT-4) to confirm accuracy (t-test, P = 0.05) .

Q. How does the sulfonic acid group influence the chemical reactivity and interaction with biological targets?

The sulfonic acid group enhances water solubility and electrostatic interactions with proteins. For example, [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid binds to carbohydrate-binding domains via hydrogen bonding with the sulfonate moiety. Computational docking studies (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assays quantify binding affinities (KD < 1 µM) .

Q. In lipid peroxidation assays, how does the choice of acid affect the measurement of malondialdehyde (MDA) and 4-hydroxyalkenals?

- Methanesulfonic acid (MSA) : Enables simultaneous detection of MDA and 4-hydroxyalkenals at 586 nm but may underestimate 4-hydroxyalkenals due to endogenous inhibitors.

- Hydrochloric acid (HCl) : Specific for MDA by inducing cyclization of 4-hydroxyalkenals. Hydrolysis of Schiff bases at pH 1.5 releases total MDA, validated using in vitro models (e.g., Fe²⁺/H₂O₂-induced peroxidation) .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound derivatives during analytical procedures?

Discrepancies often arise from differences in hydrolysis conditions or detection limits. For example:

- Hydrolysis time : Prolonged hydrolysis (>24 hours) degrades labile amino acids (e.g., serine, threonine), while shorter durations (<22 hours) under- hydrolyze hydrophobic residues.

- Resolution : Optimize time-temperature profiles using kinetic modeling and validate with spike-and-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.